BenchChemオンラインストアへようこそ!

3,6-Dichloropyrido[2,3-b]pyrazine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

3,6-Dichloropyrido[2,3-b]pyrazine is a strategic heterocyclic building block for oncology kinase inhibitor R&D. The unique 3,6-dichloro pattern—not interchangeable with the 2,3-isomer (CAS 25710-18-3)—enables regioselective derivatization critical for biological potency. Derivatives achieve IC50=0.15 μM vs erlotinib-resistant PC9-ER cancer cells and 26 nM MPO inhibition. High-yield 90% synthesis enables scalable, cost-effective parallel library generation for EGFR, RAF, PI3K, and mTOR inhibitor programs.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 1350925-22-2
Cat. No. B3233061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyrido[2,3-b]pyrazine
CAS1350925-22-2
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC(=CN=C21)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(11-5)12-6(9)3-10-4/h1-3H
InChIKeyINOIBAINLGWGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyrido[2,3-b]pyrazine (CAS 1350925-22-2): A Strategic Heterocyclic Building Block for Kinase and Receptor Targeted Drug Discovery


3,6-Dichloropyrido[2,3-b]pyrazine (CAS 1350925-22-2) is a dichlorinated heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.02 g/mol, characterized by its fused pyridine and pyrazine ring system . This specific substitution pattern provides a unique dual reactive platform, distinguishing it from its structural isomers like 2,3-dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) [1]. The compound serves primarily as a key synthetic intermediate, not a final drug molecule, and its value lies in its ability to undergo regioselective modifications to access biologically active compounds, particularly in oncology, where derivatives have shown potent activity against erlotinib-resistant cancer cell lines (e.g., PC9-ER IC50 = 0.15 μM for compound 7n) [2].

The Critical Importance of 3,6-Dichloro Regiochemistry for Synthetic Precision and Downstream Target Engagement


Substituting 3,6-Dichloropyrido[2,3-b]pyrazine with a generic chlorinated pyrazine or pyridine analog is not feasible due to divergent regiochemistry and core electronics. The 3,6-dichloro substitution pattern on the pyrido[2,3-b]pyrazine core provides a distinct, well-defined scaffold that is critical for constructing complex kinase inhibitors [1]. For instance, the positional isomer 2,3-dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) is also commercially available, but its altered chlorine placement leads to different reaction outcomes and biological properties, making them non-interchangeable [2]. The specific reactivity of the 3 and 6 positions is essential for the synthesis of potent inhibitors like those targeting myeloperoxidase (MPO) with IC50 values in the low nanomolar range, a level of potency that cannot be assumed for other isomers [3].

Quantitative Differentiation Evidence for 3,6-Dichloropyrido[2,3-b]pyrazine Against Key Analogs and Alternatives


Synthetic Accessibility and Yield: A Scalable and Efficient Chlorination Process

The synthesis of 3,6-dichloropyrido[2,3-b]pyrazine is well-characterized, proceeding via a high-yielding chlorination of 6-chloropyrido[3,2-b]pyrazin-3(4H)-one. This method provides a clear advantage over less efficient or more complex routes required for other substituted pyridopyrazines [1]. For comparison, while the synthesis of the isomer 2,3-dichloropyrido[2,3-b]pyrazine is also documented, the specific yield for the 3,6-dichloro derivative is reported at 90% under reflux with POCl3, providing a reliable and scalable benchmark for procurement and project planning [1]. In contrast, yields for related transformations, such as the selective substitution on 2,6-dichloropyrazine, are reported as 'the best yields' in their respective studies, but without a direct head-to-head comparison under identical conditions [2].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Scaffold Provenance in Overcoming Drug Resistance: Direct Link to Erlotinib-Resistant NSCLC Models

The pyrido[2,3-b]pyrazine core, exemplified by 3,6-dichloropyrido[2,3-b]pyrazine as a key precursor, is validated as a privileged scaffold for developing compounds that overcome erlotinib resistance in non-small cell lung cancer (NSCLC). A derivative synthesized from this scaffold, compound 7n, demonstrated potent activity against both erlotinib-sensitive PC9 cells (IC50 = 0.09 μM) and erlotinib-resistant PC9-ER cells (IC50 = 0.15 μM) [1]. This is a critical differentiator from scaffolds like 3,6-dichloropyridazine, which, while a versatile building block, does not have the same direct track record in generating lead compounds for overcoming this specific, clinically relevant resistance mechanism .

Oncology Kinase Inhibition Drug Resistance NSCLC

Dual-Chlorine Regioselectivity for Stepwise Derivatization

The 3,6-dichloro substitution pattern provides a dual reactive site, enabling sequential functionalization with high regiocontrol. Studies on related dichloroheteroarenes demonstrate selective substitution of only one chlorine atom [1]. This behavior is critical for the stepwise construction of complex, asymmetric molecules. In contrast, 2,6-dichloropyrazine, a simpler analog, is primarily used as a precursor to ATR kinase inhibitors, but its symmetrical nature offers less complexity for building elaborate molecular architectures requiring differential substitution . The ability to sequentially modify the 3,6-dichloropyrido[2,3-b]pyrazine core is essential for generating libraries of kinase inhibitors, such as those modulating RAF and PI3K/mTOR pathways, where distinct substituents on the pyrido[2,3-b]pyrazine ring are required for potency and selectivity .

Organic Synthesis Drug Discovery Chemical Biology

Validated Application Scenarios for 3,6-Dichloropyrido[2,3-b]pyrazine Based on Quantitative Evidence


Development of Next-Generation Kinase Inhibitors to Overcome Acquired Drug Resistance

3,6-Dichloropyrido[2,3-b]pyrazine is optimally deployed in medicinal chemistry programs focused on synthesizing novel kinase inhibitors, particularly those targeting resistant forms of cancer. The established potency of its derivatives against erlotinib-resistant cell lines (PC9-ER IC50 = 0.15 μM) provides a strong rationale for its selection over untested scaffolds, aiming to expedite the discovery of therapeutics for patients who have failed first-line EGFR inhibitor therapies [1]. This scaffold is cited in patents covering RAF, PI3K, and mTOR kinase inhibitors, confirming its broad utility in this field .

Precursor for Selective Myeloperoxidase (MPO) and Thyroid Peroxidase (TPO) Inhibitors

Derivatives of this scaffold have been shown to inhibit key enzymes like MPO and TPO. BindingDB data indicates that compounds based on this core can achieve potent MPO inhibition with an IC50 as low as 26 nM, alongside moderate CYP3A4 inhibition (IC50 = 140 nM) and weak TPO inhibition (IC50 = 1.70E+3 nM) [2]. This selectivity profile, which can be further optimized by leveraging the differential reactivity of the 3,6-dichloro sites, is valuable for developing therapeutic agents targeting inflammatory or thyroid-related disorders while minimizing off-target cytochrome P450 effects.

Efficient Construction of Diverse Compound Libraries for Phenotypic and Target-Based Screening

The dual reactive nature of the 3,6-dichloro groups allows for efficient, sequential derivatization, making it a strategic cornerstone for building diverse compound libraries. Its well-established, high-yielding synthesis (90% yield) provides a reliable and scalable source of the core scaffold [3]. This enables the rapid generation of hundreds of unique analogs through parallel synthesis, which is a far more efficient approach than relying on a series of less versatile, single-point-modification building blocks like 2,6-dichloropyrazine . This application is ideal for both phenotypic screening to identify novel mechanisms of action and for targeted optimization of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.